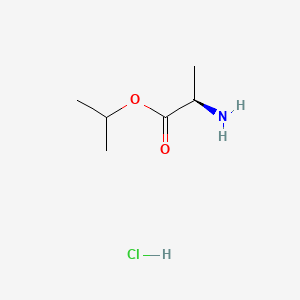![molecular formula C15H13ClN4O3 B2420413 Ethyl 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate CAS No. 895018-83-4](/img/structure/B2420413.png)
Ethyl 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Ethyl 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate” is a chemical compound with the molecular formula C15H13ClN4O3. It is a small molecule featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold . This compound is not intended for human or veterinary use and is available for research use only.
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves a one-pot multicomponent reaction of 2,4-dichlorobenzaldehyde in the presence of acetophenone, ethyl cyanoacetate, diethyl malonate, and/or malononitrile .Molecular Structure Analysis
The molecular structure of “Ethyl 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate” is confirmed by spectroscopic methods . The compound has a molecular weight of 332.74.Chemical Reactions Analysis
The compound is part of a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold . The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps .Scientific Research Applications
Synthesis Methods
Ethyl 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate and its derivatives are synthesized through various chemical reactions involving different reagents and conditions. The compound ethyl (1,3-diphenyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetate, closely related to the chemical , was synthesized by heating 5-amino-1,3-diphenyl-4,5-dihydro-4-imino-1H-pyrazolo[3,4-d] pyrimidine and diethyl malonate under reflux. The structure of the synthesized compound was confirmed using elemental analysis, IR, 1H-NMR, and mass spectral data (Farghaly & Gomha, 2011).
Biological and Enzymatic Activities
Various derivatives of Ethyl 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate have been synthesized and studied for their biological and enzymatic activities. Some derivatives have been evaluated for their in vitro antimicrobial and anticancer activity. For instance, compounds exhibited higher anticancer activity than doxorubicin as a reference drug, and most of the newly synthesized compounds have shown good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016). Similarly, novel pyrazolopyrimidines derivatives have been synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, indicating significant cytotoxic and 5-lipoxygenase inhibition activities (Rahmouni et al., 2016).
Moreover, specific compounds have revealed potent effects on increasing the reactivity of cellobiase, an enzyme involved in the breakdown of certain sugars (Abd & Awas, 2008). These studies indicate the potential applicability of these compounds in biological and enzymatic processes.
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolopyrimidines, have been reported to have a wide range of biological activities . They have been associated with antiviral, antimicrobial, antitumor, Parkinson’s disease, skin cancer cell lines (G-361), CNS cancer (SF-268), and human leukemia (HL-60) activities .
Mode of Action
It is known that pyrazolopyrimidines, which share a similar structure, interact with various cellular targets and pathways . For instance, some pyrazolopyrimidines have been found to inhibit tyrosine kinases and cyclin-dependent kinases .
Biochemical Pathways
For instance, some pyrazolopyrimidines have been found to inhibit the production of reactive oxygen species (ROS), which are involved in various cellular processes and disease development .
Result of Action
Related compounds have been reported to exhibit various biological activities, including antiviral, antimicrobial, antitumor, and antioxidant activities .
Future Directions
The compound is part of a series of molecules that have been designed and synthesized as novel CDK2 targeting compounds . These compounds have shown significant anti-proliferative activity against certain cancer cell lines . Future research could focus on further investigating the potential of these compounds as cancer therapeutics .
properties
IUPAC Name |
ethyl 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O3/c1-2-23-13(21)8-19-9-17-14-12(15(19)22)7-18-20(14)11-5-3-4-10(16)6-11/h3-7,9H,2,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOUCDYUBCANCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=NC2=C(C1=O)C=NN2C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Methylphenyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea](/img/structure/B2420331.png)

![2-(5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol](/img/structure/B2420335.png)
![2-(Chloromethyl)-1-methylimidazo[4,5-c]pyridine;hydrochloride](/img/structure/B2420337.png)

![3-Chloro-2-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2420339.png)


![3-Amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2420343.png)

![1-Methyl-4-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]pyridin-2-one](/img/structure/B2420346.png)


